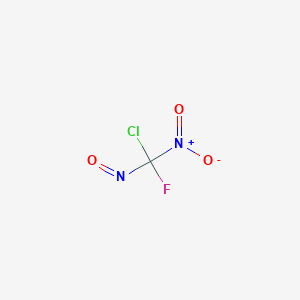
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a 3,9-diethyltridecan-6-yl ester group attached to the carboxylate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. One common method includes the use of formic acid, iron powder, and ammonium chloride to reduce the nitro group and effect the imidazole cyclization . Another approach involves the use of o-phenylenediamine with carboxylic acid derivatives under refluxing temperatures in the presence of a mineral acid or acetic acid .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis, which significantly reduces reaction time and increases yield. For example, the use of o-phenylenediamine dihydrochloride in microwave synthesis can produce benzimidazoles with reduced color impurities and homogeneous mixing .
Análisis De Reacciones Químicas
Types of Reactions
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder and ammonium chloride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Albendazole: An antiparasitic benzimidazole derivative.
Mebendazole: Another antiparasitic agent with a benzimidazole core.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness
3,9-Diethyltridecan-6-yl 1H-benzimidazole-1-carboxylate is unique due to its specific ester group, which may confer distinct physicochemical properties and biological activities compared to other benzimidazole derivatives .
Propiedades
| 105652-39-9 | |
Fórmula molecular |
C25H40N2O2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
3,9-diethyltridecan-6-yl benzimidazole-1-carboxylate |
InChI |
InChI=1S/C25H40N2O2/c1-5-9-12-21(8-4)16-18-22(17-15-20(6-2)7-3)29-25(28)27-19-26-23-13-10-11-14-24(23)27/h10-11,13-14,19-22H,5-9,12,15-18H2,1-4H3 |
Clave InChI |
YTZULRUROIPQIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CCC(CCC(CC)CC)OC(=O)N1C=NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)





